(2R)-4-ethyl-2-(3-fluorophenyl)morpholine
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Overview
Description
(2R)-4-ethyl-2-(3-fluorophenyl)morpholine is a chemical compound with the molecular formula C10H14FNO It is a morpholine derivative, characterized by the presence of an ethyl group at the 4-position and a fluorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-ethyl-2-(3-fluorophenyl)morpholine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-ethyl-2-(3-fluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-4-ethyl-2-(3-fluorophenyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-ethyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-4-ethyl-2-(3-fluorophenyl)morpholine include other morpholine derivatives, such as:
- (2R)-2-(3-fluorophenyl)morpholine
- Ethyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the ethyl group at the 4-position and the fluorophenyl group at the 2-position may influence its reactivity, stability, and interactions with molecular targets.
Properties
CAS No. |
920802-26-2 |
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Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
(2R)-4-ethyl-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C12H16FNO/c1-2-14-6-7-15-12(9-14)10-4-3-5-11(13)8-10/h3-5,8,12H,2,6-7,9H2,1H3/t12-/m0/s1 |
InChI Key |
VVZBHDXBIPJLFL-LBPRGKRZSA-N |
Isomeric SMILES |
CCN1CCO[C@@H](C1)C2=CC(=CC=C2)F |
Canonical SMILES |
CCN1CCOC(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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